molecular formula C4H4N4O3S B12971089 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide

Cat. No.: B12971089
M. Wt: 188.17 g/mol
InChI Key: BSAXWMSAVVOOHO-UHFFFAOYSA-N
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Description

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

Scientific Research Applications

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide include other heterocyclic compounds containing nitrogen and sulfur atoms, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H4N4O3S

Molecular Weight

188.17 g/mol

IUPAC Name

2,2-dioxo-1,5-dihydroimidazo[4,5-c][1,2,6]thiadiazin-4-one

InChI

InChI=1S/C4H4N4O3S/c9-4-2-3(6-1-5-2)7-12(10,11)8-4/h1,7H,(H,5,6)(H,8,9)

InChI Key

BSAXWMSAVVOOHO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NS(=O)(=O)N2

Origin of Product

United States

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